(1S,4S,4aR,8aS)-4-((S)-3-Hydroxy-3-methylpent-4-en-1-yl)-4a,8,8-trimethyl-3-methylenedecahydronaphthalen-1-ol
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Overview
Description
(1S,4S,4aR,8aS)-4-((S)-3-Hydroxy-3-methylpent-4-en-1-yl)-4a,8,8-trimethyl-3-methylenedecahydronaphthalen-1-ol is a natural product found in Larix gmelinii, Larix kaempferi, and other organisms with data available.
Scientific Research Applications
Sesquiterpene Derivatives from Fungi
Research has identified novel sesquiterpene derivatives from fungal cultures, such as those from Polyporus arcularius. These compounds, including isodrimene sesquiterpenes, have shown biological activities like growth inhibition in plant models. For instance, 2(S)-hydroxyalbicanol, a sesquiterpene isolated from Polyporus arcularius, exhibited growth inhibition of lettuce seedlings, indicating its potential as a bioactive compound in agricultural or pharmacological research (Otaka & Araya, 2013).
Antithrombotic Activities
Compounds structurally related to the given molecule have been isolated from natural sources such as Crataegus pinnatifida. These include new sesquiterpenes with significant antithrombotic activities, demonstrating the potential of such compounds in developing new therapeutic agents for preventing blood clots (Zhou et al., 2014).
Anticancer Potential
Dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene derivatives have been designed as anticancer agents, indicating the importance of structural features like those in the provided compound for medicinal chemistry. These derivatives showed promising results in regulating cell autophagy and inducing cancer cell apoptosis, highlighting their potential in cancer research and therapy (Yang et al., 2019).
Cytoprotective Effects
Research into the wood of Catalpa ovata led to the discovery of dihydronaphthalenones with cytoprotective effects against oxidative damage in liver cells. Such studies underscore the potential of structurally complex molecules in developing treatments for oxidative stress-related diseases (Kil et al., 2018).
properties
Molecular Formula |
C20H34O2 |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1S,4S,4aR,8aS)-4-[(3S)-3-hydroxy-3-methylpent-4-enyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)13-16(21)17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3/t15-,16-,17-,19+,20+/m0/s1 |
InChI Key |
CLGDBTZPPRVUII-HROONELDSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1[C@H](CC(=C)[C@@H]2CC[C@@](C)(C=C)O)O)(C)C |
SMILES |
CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |
Canonical SMILES |
CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |
synonyms |
larixol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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